molecular formula C17H14ClN3O2S B2435743 N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide CAS No. 899946-41-9

N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide

Cat. No. B2435743
CAS RN: 899946-41-9
M. Wt: 359.83
InChI Key: WUBCOBFKYUYDNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis .


Molecular Structure Analysis

The molecular formula of a similar compound is C17H13N3O2Cl2 . The compound was characterized using FT-IR, showing peaks at 3071 (Ar-H str), 1536 (Ar-C str), 3328 (NH-str), 1612 (NH-bend), 1739 (C=O-str), and 724 (Cl) . The 1H-NMR spectrum also provided information about the compound’s structure .


Chemical Reactions Analysis

The synthesis of similar compounds involves a condensation reaction . More detailed information about the specific chemical reactions involving N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide is not available in the retrieved sources.


Physical And Chemical Properties Analysis

A similar compound has a molecular formula of C17H13N3O2Cl2, a yield of 78%, and a melting point of 225–229 °C . The FT-IR spectrum shows peaks at 3071 (Ar-H str), 1536 (Ar-C str), 3328 (NH-str), 1612 (NH-bend), 1739 (C=O-str), and 724 (Cl) .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide have been synthesized and evaluated for antimicrobial activity. For instance, novel thiazolidinone and acetidinone derivatives have been synthesized and tested against various microorganisms, showcasing potential antimicrobial properties. The structures of these compounds were confirmed using various analytical methods, including elemental analysis, IR, 1H NMR, and Mass spectral data (Mistry, Desai, & Intwala, 2009).

Anti-cancer and Antiviral Properties

Another aspect of research into this chemical compound is its potential in developing treatments for viral infections and cancer. A novel anilidoquinoline derivative of the compound was synthesized and evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. This study suggests the compound's potential as a therapeutic agent in viral infections, with a focus on reducing viral load and increasing survival rates in infected models (Ghosh et al., 2008).

Photovoltaic and Non-Linear Optical (NLO) Activity

Investigations into some bioactive benzothiazolinone acetamide analogs have revealed their potential for application in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, these compounds exhibit non-linear optical (NLO) activity, which could make them useful in various photonic applications. Molecular docking studies with Cyclooxygenase 1 (COX1) suggest that these compounds could also have biomedical applications due to their binding affinities (Mary et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-2-1-4-12(13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-6-3-9-24-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBCOBFKYUYDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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